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Compound of Interest

Compound Name: 2-(2-Morpholin-4-ylethoxy)aniline

Cat. No.: B1309054 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the methodologies for the structure

elucidation of 2-(2-Morpholin-4-ylethoxy)aniline. Due to the limited availability of public

experimental data for this specific compound, this document outlines the expected

physicochemical properties and predicted spectroscopic characteristics based on the analysis

of its constituent functional groups and related chemical structures. Detailed experimental

protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy,

and Mass Spectrometry (MS) are provided to guide researchers in the analytical process. This

guide is intended to serve as a practical resource for scientists involved in the synthesis,

characterization, and quality control of this and structurally related molecules.

Introduction
2-(2-Morpholin-4-ylethoxy)aniline is a chemical compound of interest in medicinal chemistry

and drug development due to its structural motifs, which are present in a variety of biologically

active molecules. The molecule incorporates a primary aromatic amine, an ether linkage, and a

morpholine ring, all of which can contribute to its pharmacological profile. Accurate structural

elucidation is a critical step in the drug development pipeline, ensuring compound identity,

purity, and stability. This guide details the analytical techniques and expected outcomes for the

comprehensive characterization of 2-(2-Morpholin-4-ylethoxy)aniline.
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Physicochemical Properties
The following table summarizes the key physicochemical properties of 2-(2-Morpholin-4-
ylethoxy)aniline.

Property Value Source

Molecular Formula C₁₂H₁₈N₂O₂ [Calculated]

Molecular Weight 222.28 g/mol [Calculated]

CAS Number 64039-56-1 [1]

Appearance Predicted: Crystalline solid -

Solubility
Predicted: Soluble in organic

solvents like DMSO, Methanol
-

Melting Point Not available -

Boiling Point Not available -

Predicted Spectroscopic Data
The following tables outline the predicted spectroscopic data for 2-(2-Morpholin-4-
ylethoxy)aniline. These predictions are based on established chemical shift and absorption

frequency ranges for the functional groups present in the molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 6.8 - 7.2 m 4H Aromatic protons

~ 4.1 t 2H O-CH₂-CH₂-N

~ 3.8 (broad s) s 2H NH₂

~ 3.7 t 4H
Morpholine: -CH₂-O-

CH₂-

~ 2.8 t 2H O-CH₂-CH₂-N

~ 2.6 t 4H
Morpholine: -CH₂-N-

CH₂-

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppm Assignment

~ 145 - 150 Aromatic C-O

~ 135 - 140 Aromatic C-N

~ 110 - 125 Aromatic C-H

~ 67 Morpholine: -CH₂-O-CH₂-

~ 66 O-CH₂-CH₂-N

~ 58 O-CH₂-CH₂-N

~ 54 Morpholine: -CH₂-N-CH₂-

Predicted IR Spectroscopy Data
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Frequency (cm⁻¹) Intensity Assignment

3300 - 3500 Medium, Sharp (doublet) N-H stretch (primary amine)

2850 - 3000 Medium C-H stretch (aliphatic)

~ 1600 Strong N-H bend (scissoring)

1450 - 1550 Medium to Strong C=C stretch (aromatic)

1200 - 1250 Strong C-O stretch (aryl ether)

1115 - 1140 Strong
C-O-C stretch (morpholine

ether)

1000 - 1100 Medium C-N stretch (aliphatic)

Predicted Mass Spectrometry Data
m/z Interpretation

222 [M]⁺ (Molecular Ion)

120 [M - C₄H₈NO - C₂H₄]⁺

100 [C₅H₁₀NO]⁺ (Morpholinoethyl fragment)

86 [C₄H₈NO]⁺ (Morpholine fragment)

Experimental Protocols
The following are detailed protocols for the key experiments required for the structure

elucidation of 2-(2-Morpholin-4-ylethoxy)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
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Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

2D NMR (COSY, HSQC, HMBC):

Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish connectivity between

protons and carbons and to aid in unambiguous assignments.

Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical

shifts, coupling constants, and 2D correlations to assemble the molecular structure.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation:

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and

press into a thin, transparent pellet.

Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total

Reflectance (ATR) crystal.
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Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record the spectrum over a range of 4000-400 cm⁻¹.

Acquire at least 16 scans for a good signal-to-noise ratio.

Data Analysis: Identify characteristic absorption bands for functional groups such as N-H

(amine), C-H (aromatic and aliphatic), C=C (aromatic), C-O (ether), and C-N bonds.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Electron Impact (EI).

Data Acquisition:

ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass

spectrum in positive ion mode to observe the [M+H]⁺ ion.

EI-MS: Introduce the sample (if sufficiently volatile) into the EI source. This will generate

the molecular ion [M]⁺ and characteristic fragment ions.

Data Analysis: Determine the exact mass of the molecular ion to confirm the elemental

composition. Analyze the fragmentation pattern to gain further structural information.

Visualizations
Molecular Structure
Caption: 2D structure of 2-(2-Morpholin-4-ylethoxy)aniline.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1309054?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1309054?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Structure Elucidation Workflow
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Data Interpretation
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Caption: Workflow for the structure elucidation of the target compound.

Key Spectroscopic Correlations
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Caption: Correlation of structural fragments with spectroscopic data.

Conclusion
The structural elucidation of 2-(2-Morpholin-4-ylethoxy)aniline can be reliably achieved

through a combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry. This

guide provides a framework of the expected spectral characteristics and detailed experimental

protocols to facilitate the unambiguous identification and characterization of this compound.

While experimental data for this specific molecule is not readily available in public databases,

the principles and predicted data outlined herein offer a solid foundation for researchers in the

field of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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